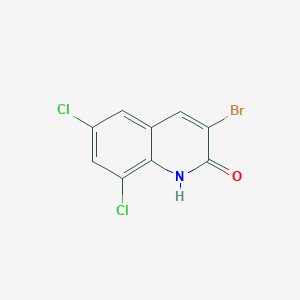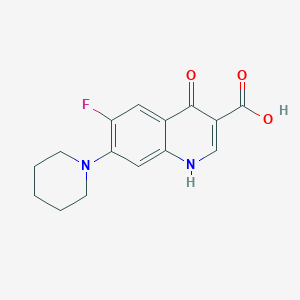
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. This compound is structurally related to ciprofloxacin, a well-known antibiotic. The presence of the piperidin-1-yl group at the 7th position and the fluoro group at the 6th position enhances its biological activity, making it a potent antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide.
Refluxing: This intermediate is refluxed with methanol and concentrated sulfuric acid.
Addition of Hydrazine Hydrate: An equimolar quantity of hydrazine hydrate is added to the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.
Substitution: Substitution reactions at the fluoro or piperidin-1-yl groups can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinolone N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolones.
Scientific Research Applications
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing novel quinolone derivatives.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of antimicrobial agents for various applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:
Inhibition of DNA Gyrase: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Inhibition of Topoisomerase IV: It also inhibits topoisomerase IV, preventing the separation of replicated DNA strands.
Molecular Targets: The primary targets are bacterial enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.
Levofloxacin: 1-Cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to:
Piperidin-1-yl Group: The presence of the piperidin-1-yl group at the 7th position enhances its antibacterial activity.
Fluoro Group: The fluoro group at the 6th position increases its potency against a broad spectrum of bacteria.
Properties
Molecular Formula |
C15H15FN2O3 |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
6-fluoro-4-oxo-7-piperidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O3/c16-11-6-9-12(17-8-10(14(9)19)15(20)21)7-13(11)18-4-2-1-3-5-18/h6-8H,1-5H2,(H,17,19)(H,20,21) |
InChI Key |
FYKPOMKIWDVCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


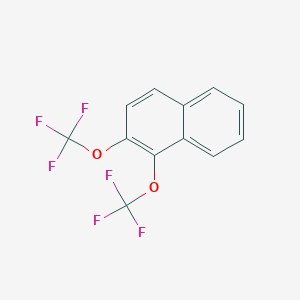
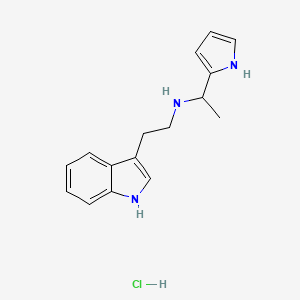
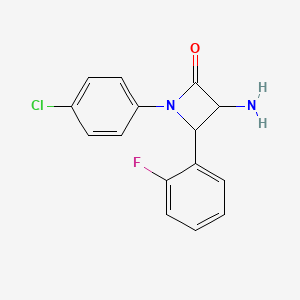
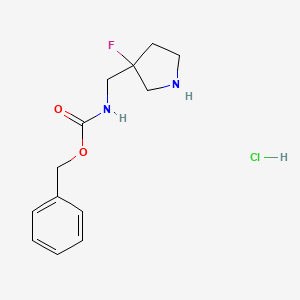
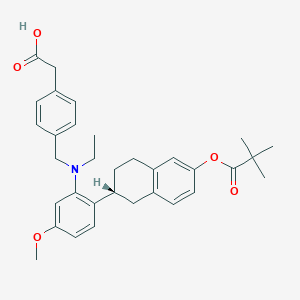
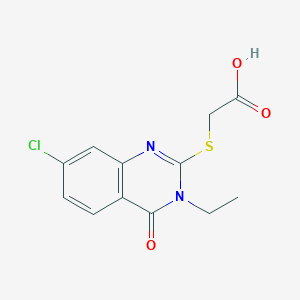
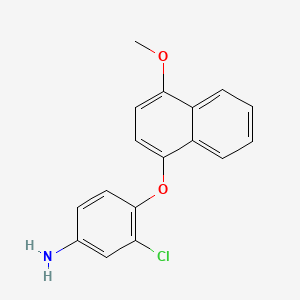
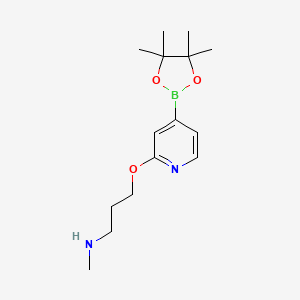
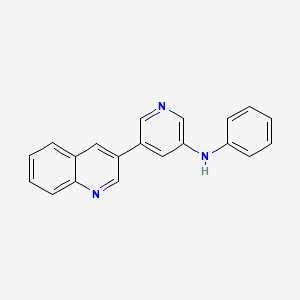
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
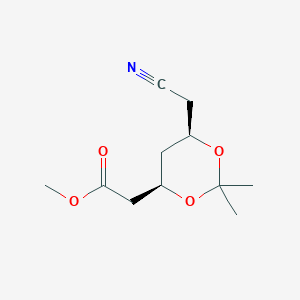
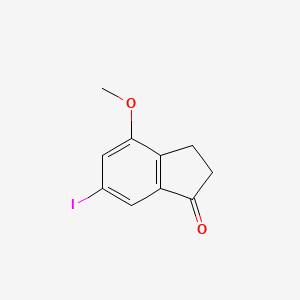
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
